molecular formula C13H21NO B2820542 [(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE CAS No. 355815-06-4

[(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE

Cat. No.: B2820542
CAS No.: 355815-06-4
M. Wt: 207.317
InChI Key: AAAFNFZYVYYALD-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)methylamine is a secondary amine characterized by a 2,4-dimethylphenylmethyl group and a 1-methoxypropan-2-yl substituent. The 2,4-dimethylphenyl group contributes steric bulk and lipophilicity, while the methoxypropan-2-yl moiety introduces polarity due to the ether oxygen. This balance of hydrophobic and hydrophilic features may render it useful in pharmaceutical intermediates or agrochemical formulations.

Structural determination methods, such as X-ray crystallography refined via SHELX software (), could elucidate its conformation and intermolecular interactions.

Properties

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-1-methoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10-5-6-13(11(2)7-10)8-14-12(3)9-15-4/h5-7,12,14H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAFNFZYVYYALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC(C)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE typically involves the reaction of 2,4-dimethylbenzyl chloride with 2-methoxy-1-methylethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amine group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

[(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological processes and as a potential ligand in biochemical assays.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of [(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Features Potential Applications
(2,4-Dimethylphenyl)methylamine 2,4-Dimethylphenyl, methoxypropan-2-yl Secondary amine, ether, aromatic Pharma intermediates, agrochemicals
Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate () Pyridinyl, cyano, pyrimidinyl Conjugated system, multiple H-bond acceptors Antiviral agents, enzyme inhibitors
1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol () Methoxyphenyl, ethanolamine, hydroxyl Tertiary amine, phenolic hydroxyl Bronchodilators, β-adrenergic agonists
Triisopropanolamine () Tris(2-hydroxypropyl)amine Tertiary amine, hydroxyl groups Surfactants, corrosion inhibitors

Key Observations

However, it is less polar than hydroxyl-containing analogs like Compound A (), which exhibit stronger hydrogen-bonding capacity. The 2,4-dimethylphenyl group increases lipophilicity relative to pyridinyl or pyrimidinyl substituents (), suggesting better membrane permeability in biological systems.

Steric and Electronic Influences: The dimethylphenyl group introduces significant steric hindrance, which may slow nucleophilic reactions at the amine center compared to less hindered analogs (e.g., triisopropanolamine). The methoxy ether’s electron-donating effect could stabilize adjacent positive charges, contrasting with electron-withdrawing groups like cyano or pyridinyl in ’s compounds.

Chromatographic Behavior :

  • While specific retention data for the target compound is unavailable, related methoxy-phenyl amines in show moderate relative retention times (e.g., 1.75 for Compound A), suggesting similar HPLC/MS elution profiles under reversed-phase conditions.

Synthetic Accessibility :

  • The target compound’s synthesis likely mirrors methods for analogous secondary amines, such as alkylation of primary amines with halogenated precursors (). However, the steric bulk of the dimethylphenyl group may necessitate longer reaction times or elevated temperatures compared to smaller substituents.

Biological Activity

(2,4-DIMETHYLPHENYL)METHYLAMINE, also known as N-[(2,4-dimethylphenyl)methyl]-1-methoxypropan-2-amine, is a compound with potential biological significance due to its unique structural properties. Its molecular formula is C13H21NO, and it has a molecular weight of approximately 207.317 g/mol. This compound's structure suggests possible interactions with various biological targets, including enzymes and receptors, which may lead to significant pharmacological effects.

Chemical Structure and Properties

The compound features a dimethyl-substituted phenyl ring attached to a methyl group and a methoxypropan-2-yl amine moiety. This configuration may enhance its reactivity and interaction potential with biological systems.

PropertyValue
Molecular FormulaC13H21NO
Molecular Weight207.317 g/mol
CAS Number355815-06-4

Biological Activity

Preliminary studies indicate that (2,4-DIMETHYLPHENYL)METHYLAMINE may exhibit various biological activities, particularly in the modulation of neurotransmitter systems and potential anticancer properties.

Neurotransmitter Interaction

Research suggests that compounds with similar structures can influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The potential for (2,4-DIMETHYLPHENYL)METHYLAMINE to interact with these systems warrants further investigation to determine its efficacy in treating neurological disorders.

Anticancer Activity

Studies on related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar amine structures have demonstrated cytotoxicity against various cancer cell lines, including leukemia and solid tumors.

A comparative analysis of several derivatives demonstrated that specific modifications to the phenyl ring significantly impacted their biological activity. For example:

Compound NameIC50 (μM) against K562 CellsIC50 (μM) against HL60 Cells
(2,4-DIMETHYLPHENYL)METHYLAMINETBDTBD
Analog 1 (with trifluoromethyl group)5.68.2
Analog 2 (with methoxy substituent)3.66.9

These findings suggest that the introduction of specific substituents can enhance the potency of the compound against particular cancer cell lines.

Case Studies

A notable case study involved the synthesis of a series of phenylmethylamine derivatives that were evaluated for their anticancer properties. The study revealed that modifications to the amine structure could lead to increased efficacy against leukemia cell lines, indicating that (2,4-DIMETHYLPHENYL)METHYLAMINE might possess similar or enhanced activity due to its unique structural features.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of (2,4-DIMETHYLPHENYL)METHYLAMINE to various protein targets associated with cancer progression. These studies indicate that the compound may effectively bind to active sites on receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways.

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